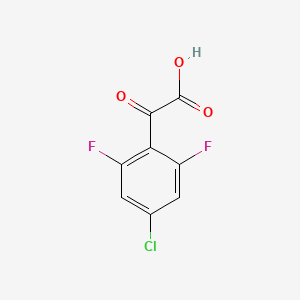
2-(4-Chloro-2,6-difluorophenyl)-2-oxoaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-2,6-difluorophenyl)-2-oxoaceticacid is an organic compound characterized by the presence of chloro and difluoro substituents on a phenyl ring, along with an oxoacetic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 4-chloronitrobenzene as a starting material, which undergoes a series of reactions including nitration, reduction, and halogenation to introduce the desired substituents
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2,6-difluorophenyl)-2-oxoaceticacid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: Halogen substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups onto the phenyl ring.
Scientific Research Applications
2-(4-Chloro-2,6-difluorophenyl)-2-oxoaceticacid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2,6-difluorophenyl)-2-oxoaceticacid involves its interaction with molecular targets such as enzymes or receptors. The chloro and difluoro substituents can enhance the compound’s binding affinity and specificity for these targets. The oxoacetic acid group may participate in hydrogen bonding or other interactions that contribute to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2,6-difluorophenylboronic acid
- 4-Chloro-2,6-difluorophenylmethanol
- 4-Chloro-2,6-difluorophenylmethanamine
Uniqueness
2-(4-Chloro-2,6-difluorophenyl)-2-oxoaceticacid is unique due to the presence of both chloro and difluoro substituents on the phenyl ring, along with an oxoacetic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H3ClF2O3 |
|---|---|
Molecular Weight |
220.56 g/mol |
IUPAC Name |
2-(4-chloro-2,6-difluorophenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H3ClF2O3/c9-3-1-4(10)6(5(11)2-3)7(12)8(13)14/h1-2H,(H,13,14) |
InChI Key |
DTMUCJJFKGKHPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)C(=O)O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


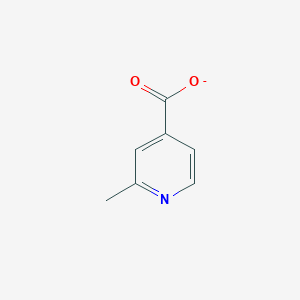
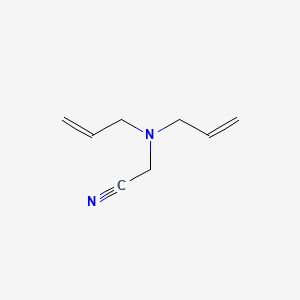
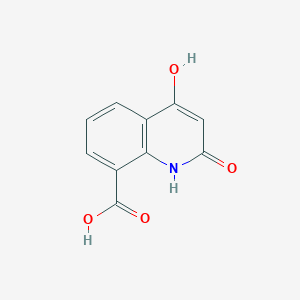
![Benzyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B13113620.png)
![6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13113622.png)

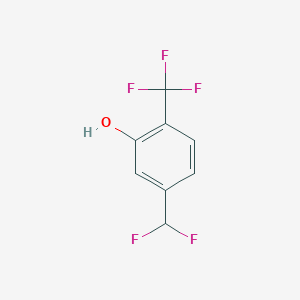
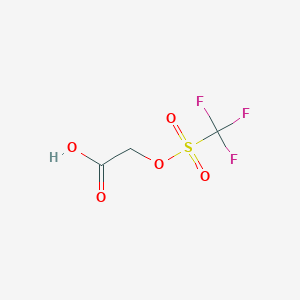
![8-Bromo-7-chloro-5-methyl-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13113640.png)
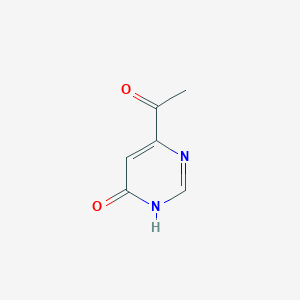
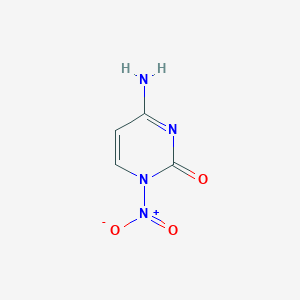
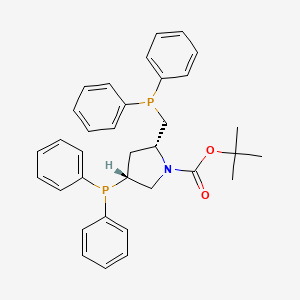
![2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene](/img/structure/B13113655.png)

